

# Developing 5-Nitroindole Scaffolds as Potent Binders of the c-Myc G-Quadruplex

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Nitroindole-2-carboxylic acid

Cat. No.: B095508

[Get Quote](#)

## Abstract

The c-Myc oncogene, a critical driver in up to 80% of human cancers, remains a challenging therapeutic target.<sup>[1]</sup> Direct inhibition of the c-Myc protein has proven difficult due to its intrinsically disordered nature.<sup>[2]</sup> A promising alternative strategy involves targeting a unique DNA secondary structure, the G-quadruplex (G4), located in the nuclease hypersensitivity element (NHE III1) of the c-Myc promoter.<sup>[3][4]</sup> Stabilization of this G4 structure with small molecules acts as a transcriptional roadblock, repressing c-Myc expression and inhibiting cancer cell proliferation.<sup>[3][5][6]</sup> This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of a novel class of G4 binders based on the 5-nitroindole scaffold, which has shown significant promise in selectively targeting the c-Myc G-quadruplex.<sup>[1][5][7]</sup>

## Introduction: The Rationale for Targeting the c-Myc G-Quadruplex

The c-Myc protein is a master transcription factor that regulates approximately 15% of all human genes, controlling fundamental cellular processes like proliferation, metabolism, and apoptosis.<sup>[8]</sup> Its overexpression is a hallmark of numerous malignancies, making it a high-priority target for anticancer drug development.<sup>[9][10]</sup> The guanine-rich sequence in the c-Myc promoter can fold into a parallel G-quadruplex structure, which functions as a transcriptional silencer.<sup>[4]</sup> Small molecules that can selectively bind to and stabilize this G4 structure can effectively downregulate c-Myc transcription, offering a powerful therapeutic approach.<sup>[2][11]</sup>

The core principle of this strategy is illustrated below:



[Click to download full resolution via product page](#)

Caption: Mechanism of c-Myc transcriptional repression by G4 stabilization.

The 5-nitroindole scaffold has emerged as a particularly effective pharmacophore. The electron-withdrawing nitro group and the indole core provide a planar aromatic surface ideal for  $\pi$ - $\pi$  stacking interactions with the terminal G-tetrads of the quadruplex, while substituted side

chains can be modified to enhance binding affinity and selectivity through interactions with the G4 grooves and loops.[1][4]

## Overall Experimental Workflow

The development process follows a logical progression from chemical synthesis to biophysical characterization and finally to cellular validation. This workflow ensures that only compounds with demonstrated target engagement and desired biological activity advance.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for 5-nitroindole c-Myc G4 binders.

# Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives

This protocol is adapted from the synthesis of a known series of potent c-Myc G4 binders.<sup>[6]</sup> The key steps involve the protection of the indole nitrogen, followed by nucleophilic substitution with pyrrolidine.

**Rationale:** The pyrrolidine moiety introduced at the third position via a methylene bridge has been shown to improve binding affinities to the c-Myc G4.<sup>[1]</sup> Protecting the indole nitrogen is crucial for controlling reactivity in subsequent steps.

## Protocol 1: Synthesis of a Representative Compound

- Step 1: N-protection of 5-nitroindole.
  - Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF.
  - Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N<sub>2</sub> or Ar).
  - Stir the mixture for 30 minutes at 0°C.
  - Add 1,3-dibromopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.
  - Monitor reaction completion by TLC.
  - Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x).
  - Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected intermediate.
- Step 2: Nucleophilic Substitution with Pyrrolidine.

- Dissolve the N-protected intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile.
- Add pyrrolidine (2.0 eq) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.5 eq).
- Reflux the mixture for 8-12 hours, monitoring by TLC.
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify by column chromatography to yield the final pyrrolidine-substituted 5-nitroindole compound.

- Step 3: Characterization.
  - Confirm the structure and purity of the final compound using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS).

## Biophysical Characterization of G-Quadruplex Binding

A combination of techniques is essential to unambiguously confirm and quantify the interaction between the synthesized compounds and the c-Myc G-quadruplex.[12]

### Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral structure of macromolecules like DNA.[13] [14] G-quadruplexes have characteristic CD signatures that distinguish them from other DNA forms. A parallel G4, typical of the c-Myc promoter, exhibits a positive peak around 264 nm and a negative peak around 240 nm.[15][16]

#### Protocol 2: CD Spectroscopy for G4 Conformation and Ligand Interaction

- Sample Preparation:
  - Prepare a 5-10 µM solution of the c-Myc promoter oligonucleotide (e.g., Pu24T sequence) in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 100 mM KCl.[17]

- Anneal the DNA to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.
- Prepare a stock solution of the 5-nitroindole compound in DMSO.
- Data Acquisition:
  - Record a baseline spectrum of the buffer alone.
  - Record the CD spectrum of the annealed c-Myc G4 DNA from 220 nm to 320 nm in a 1 cm path length cuvette.
  - Perform a titration by adding increasing concentrations of the compound (e.g., 0.5 to 5 molar equivalents) to the DNA solution, recording a spectrum after each addition and allowing for a 5-minute equilibration period.
- Data Interpretation:
  - Confirmation of G4 structure: The initial spectrum should show the characteristic signature of a parallel G4.
  - Evidence of Binding: Changes in the CD spectrum upon ligand addition, such as an increase in molar ellipticity or slight shifts in peak positions, indicate an interaction between the compound and the G4 structure. A significant change confirms binding and may suggest ligand-induced conformational alterations.[18]

## FRET Melting Assay

**Principle:** Förster Resonance Energy Transfer (FRET) melting assays are used to determine the thermal stability of a G4 structure. A DNA oligonucleotide is dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). When the G4 is folded, the dyes are in close proximity, and fluorescence is quenched. Upon thermal denaturation, the dyes separate, resulting in an increase in fluorescence. A stabilizing ligand will increase the melting temperature (T<sub>m</sub>), the temperature at which 50% of the DNA is unfolded.[19] The change in melting temperature (ΔT<sub>m</sub>) is a direct measure of the ligand's stabilizing ability.[12]

### Protocol 3: FRET Melting Assay for G4 Stabilization

- Sample Preparation:
  - Prepare a reaction mixture in a 96-well PCR plate containing:
    - 0.2  $\mu$ M of the dually-labeled c-Myc oligonucleotide (e.g., F-Pu24T-T).
    - 10 mM lithium cacodylate buffer (pH 7.2).
    - 100 mM KCl.
    - The 5-nitroindole compound at the desired concentration (e.g., 1-5  $\mu$ M). Include a no-ligand control.
  - Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Data Acquisition:
  - Use a real-time PCR instrument to monitor the fluorescence of the reporter dye (FAM).
  - Heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/minute, recording fluorescence at each temperature interval.
- Data Analysis:
  - Plot the normalized fluorescence versus temperature.
  - The Tm is determined from the first derivative of the melting curve.
  - Calculate the  $\Delta T_m$  value:  $\Delta T_m = T_m \text{ (with ligand)} - T_m \text{ (without ligand)}$ .

Table 1: Representative FRET Melting Assay Data

| Compound | Concentration (μM) | Tm (°C) | ΔTm (°C) | Selectivity (vs. Duplex DNA ΔTm) |
|----------|--------------------|---------|----------|----------------------------------|
| Control  | 0                  | 62.5    | -        | -                                |
| Cmpd-A   | 2.0                | 78.9    | 16.4     | > 15 °C                          |
| Cmpd-B   | 2.0                | 70.1    | 7.6      | > 10 °C                          |
| Cmpd-C   | 2.0                | 64.2    | 1.7      | ~ 2 °C                           |

A higher ΔTm indicates stronger G4 stabilization.[3][20] Selectivity is assessed by running a parallel assay with a duplex DNA control; a selective ligand should produce a minimal ΔTm for the duplex.[21]

## Surface Plasmon Resonance (SPR)

**Principle:** SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time.[22][23] Biotinylated G4 DNA is immobilized on a streptavidin-coated sensor chip. The compound is then flowed over the surface. Binding of the compound to the DNA causes a change in the refractive index at the surface, which is measured in Resonance Units (RU). This allows for the determination of association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants, and the equilibrium dissociation constant (KD).[24]

### Protocol 4: SPR for Binding Kinetics

- **Chip Preparation:**
  - Immobilize biotinylated, pre-annealed c-Myc G4 DNA onto a streptavidin-coated sensor chip to a level of ~800-1200 RU.[22] Use a reference flow cell with no DNA to subtract non-specific binding.
  - The running buffer should be consistent with other assays (e.g., 10 mM buffer, 100 mM KCl, with 1% DMSO).
- **Binding Analysis:**

- Inject a series of increasing concentrations of the 5-nitroindole compound over the DNA and reference surfaces (e.g., 50 nM to 5  $\mu$ M).
- Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.
- Regenerate the surface between cycles if necessary, using a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5).[22]

- Data Analysis:
  - After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain  $k_a$ ,  $k_d$ , and  $K_D$ .
  - $K_D = k_d / k_a$ . A lower  $K_D$  value signifies a higher binding affinity.

Table 2: Representative SPR Kinetic Data

| Compound | $k_a$ (M-1s-1)    | $k_d$ (s-1)          | $K_D$ (nM) |
|----------|-------------------|----------------------|------------|
| Cmpd-A   | $1.5 \times 10^5$ | $3.0 \times 10^{-3}$ | 20         |
| Cmpd-B   | $0.8 \times 10^5$ | $4.0 \times 10^{-3}$ | 50         |
| Cmpd-C   | $2.1 \times 10^4$ | $9.5 \times 10^{-3}$ | 452        |

These kinetic data provide a more detailed picture of the binding interaction than endpoint assays alone.[25]

## Cellular Evaluation of Biological Activity

Demonstrating G4 binding is necessary but not sufficient. The ultimate goal is to show that the compounds exert a biological effect in cancer cells consistent with c-Myc inhibition.[8]

## Cytotoxicity Assay

Principle: Assays like the MTT or Alamar Blue assay measure the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

### Protocol 5: Determining IC50 in Cancer Cells

- Cell Seeding: Seed a human cancer cell line known to overexpress c-Myc (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[\[1\]](#)[\[26\]](#) Allow cells to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the 5-nitroindole compound (e.g., 0.1 to 100  $\mu$ M) for 72 hours. Include a vehicle control (DMSO).
- Assay: Add the MTT or Alamar Blue reagent according to the manufacturer's protocol and measure the absorbance or fluorescence.
- Analysis: Normalize the results to the vehicle control and plot cell viability versus log[concentration]. Fit the data to a dose-response curve to calculate the IC50 value.[\[27\]](#)

## Western Blot for c-Myc Downregulation

**Principle:** Western blotting allows for the detection and quantification of the c-Myc protein level in cells following compound treatment. A successful G4-stabilizing ligand should decrease the amount of c-Myc protein.

### Protocol 6: Verifying c-Myc Protein Downregulation

- Treatment and Lysis: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentration for 24-48 hours.
- Protein Extraction: Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.
- Electrophoresis and Transfer: Separate 20-30  $\mu$ g of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with a primary antibody against c-Myc. Use an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) as a loading control.
- Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

- Analysis: Quantify the band intensities using densitometry. A significant decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement and downregulation.[\[6\]](#)

## Conclusion and Future Directions

The development of 5-nitroindole derivatives represents a validated and promising approach for targeting the c-Myc G-quadruplex.[\[5\]](#)[\[7\]](#) The protocols outlined in this guide provide a robust framework for the synthesis, biophysical characterization, and cellular evaluation of these compounds. Successful candidates identified through this workflow—those with high affinity and selectivity for the c-Myc G4 (low KD, high  $\Delta T_m$ ) that translate into potent cytotoxicity and clear evidence of c-Myc downregulation in cancer cells—can be advanced to lead optimization and subsequent in vivo studies in xenograft models.[\[28\]](#) Further optimization can focus on improving pharmacokinetic properties and minimizing off-target effects to develop clinically viable anticancer therapeutics.[\[29\]](#)

## References

- Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Circular dichroism and conformational polymorphism of DNA. *Methods in Molecular Biology*, 2019:25-44. [\[Link\]](#)
- Grün, J. T., & Mergny, J. L. (2020). FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro. *Biopolymers*, 112(4), e23415. [\[Link\]](#)
- Islam, M. M., et al. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. *MDPI*. [\[Link\]](#)
- Nimbarde, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. *ChemMedChem*, 16(10), 1667-1679. [\[Link\]](#)
- Nimbarde, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. *ChemMedChem*. [\[Link\]](#)
- Vorlíčková, M., et al. (2019). CD Study of the G-Quadruplex Conformation.
- Nimbarde, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. *PubMed*. [\[Link\]](#)
- Ribeiro, J., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. *PubMed*. [\[Link\]](#)
- Prochownik, E. V. (2015). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. *NIH*. [\[Link\]](#)
- Nimbarde, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. *PubMed Central*. [\[Link\]](#)

- Frasson, I., et al. (2019). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. PubMed Central. [\[Link\]](#)
- Kumar, A., & Maiti, S. (2021). Recent Update on Targeting c-MYC G-Quadruplexes by Small Molecules for Anticancer Therapeutics.
- Amato, J., et al. (2017). Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding.
- Islam, M. M., et al. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules.
- Kumar, M. V., & Sahoo, B. (2008). Quadruplex-coupled kinetics distinguishes ligand binding between G4 DNA motifs. Journal of the American Chemical Society. [\[Link\]](#)
- Chafin, D., et al. (2017). Quadruplex DNA Structure Characterization by Circular Dichroism. PubMed Central. [\[Link\]](#)
- Chafin, D., et al. (2017). Characterization of Quadruplex DNA Structure by Circular Dichroism. PubMed. [\[Link\]](#)
- Ribeiro, J., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. PubMed Central. [\[Link\]](#)
- Nimbarde, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- De Rache, A., & Mergny, J. L. (2015).
- De Rache, A., & Mergny, J. L. (2015). Assessment of Selectivity of G-quadruplex Ligands via an Optimised FRET Melting Assay. PubMed. [\[Link\]](#)
- Kumar, N., et al. (2020). Selective stabilization of DNA G-quadruplexes over duplex DNA. FRET melting assay...
- Fazakerley, G. V., et al. (2005).
- Guetta, C., et al. (2013). Surface plasmon resonance study of the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA. RSC Publishing. [\[Link\]](#)
- Rejman, J., et al. (2021). Stabilizing ability of the ligands by FRET melting assay at 2  $\mu$ M of...
- Kendrick, S., et al. (2020). G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay. PubMed Central. [\[Link\]](#)
- Redman, J. E. (2007). Surface plasmon resonance for probing quadruplex folding and interactions with proteins and small molecules. PubMed. [\[Link\]](#)
- Kumar, N., et al. (2021). Using Macrocyclic G-Quadruplex Ligands to Decipher the Interactions Between Small Molecules and G-Quadruplex DNA. PubMed Central. [\[Link\]](#)
- Prochownik, E. V. (2012). Small-Molecule Inhibitors of the Myc Oncoprotein. PubMed Central. [\[Link\]](#)
- Prochownik, E. V. (2006). Evaluation of Molecular Inhibitors of the c-Myc Oncoprotein. DTIC. [\[Link\]](#)

- Musso, L., et al. (2022). Enhancing G-Quadruplex Binding: Rational Design and Biophysical Evaluation of Dimeric Ligands. PubMed Central. [\[Link\]](#)
- Yao, Y., et al. (2022). Molecular docking-based virtual screening for c-Myc inhibitors.
- Yao, Y., et al. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma. PubMed. [\[Link\]](#)
- Kumar, A., et al. (2024). Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures. ACS Omega. [\[Link\]](#)
- TSOUPRAS, A., et al. (2023). Study on the Binding of Five Plant-Derived Secondary Metabolites to G-Quadruplexes.
- Islam, M. M., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. MDPI. [\[Link\]](#)
- Mela, A., et al. (2019). Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry. PubMed. [\[Link\]](#)
- Pello, O., et al. (2012). In Vivo Inhibition of c-MYC in Myeloid Cells Impairs Tumor-Associated Macrophage Maturation and Pro-Tumoral Activities. NIH. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. d-nb.info [[d-nb.info](#)]
- 2. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 3. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [[mdpi.com](#)]
- 4. [pubs.acs.org](#) [[pubs.acs.org](#)]
- 5. d-nb.info [[d-nb.info](#)]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]

- 8. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface plasmon resonance for probing quadruplex folding and interactions with proteins and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing)  
DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 25. Quadruplex-coupled kinetics distinguishes ligand binding between G4 DNA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy [mdpi.com]

- 27. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vivo Inhibition of c-MYC in Myeloid Cells Impairs Tumor-Associated Macrophage Maturation and Pro-Tumoral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Developing 5-Nitroindole Scaffolds as Potent Binders of the c-Myc G-Quadruplex]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095508#developing-c-myc-g-quadruplex-binders-with-5-nitroindole-scaffolds]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)